molecular formula C7H6N4O2 B029205 7-Methylpteridine-2,4(1H,3H)-dione CAS No. 13401-38-2

7-Methylpteridine-2,4(1H,3H)-dione

Cat. No. B029205
CAS RN: 13401-38-2
M. Wt: 178.15 g/mol
InChI Key: WIXGFZWEUAUYGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Methylpteridine-2,4(1H,3H)-dione derivatives involves various methods, including condensation reactions and cross-coupling reactions. Kazunin et al. (2020) reported a simple method for synthesizing 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones by dehydration of corresponding triones, demonstrating the versatility of pteridine chemistry in accessing structurally diverse compounds (Kazunin et al., 2020). Similarly, Sato and Fukuya (2000) described the synthesis of dimethyl derivatives through palladium-catalyzed cross-coupling reactions, highlighting the complexity and potential of synthetic strategies for pteridine derivatives (Sato & Fukuya, 2000).

Molecular Structure Analysis

The molecular structure of 7-Methylpteridine-2,4(1H,3H)-dione derivatives has been elucidated using various spectroscopic techniques. Kazunin et al. (2020) confirmed the structure and purity of synthesized compounds through IR, 1H, 13C NMR spectroscopy, and X-ray diffraction analysis, providing insight into the structural features of these molecules (Kazunin et al., 2020).

Chemical Reactions and Properties

Pteridine derivatives undergo various chemical reactions, which are crucial for their biological activities. The reactivity of these compounds towards alkylation, as reported by Kazunin et al. (2020), demonstrates the chemical versatility of the pteridine nucleus (Kazunin et al., 2020). Moreover, the synthesis and reactions of lumazine derivative complexes, as explored by Acuña-Cueva et al. (2003), shed light on the coordination chemistry of pteridines and their potential as ligands in metal complexes (Acuña-Cueva et al., 2003).

Physical Properties Analysis

The physical properties of 7-Methylpteridine-2,4(1H,3H)-dione derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystal packing and structure of 1,3,9-trimethylbenzo[g]pteridine2,4(1H,3H)-dione, for instance, highlight the influence of substituents on the molecule's physical characteristics and its potential applications in material science (Ertan & Kozioł, 1993).

Chemical Properties Analysis

The chemical properties of 7-Methylpteridine-2,4(1H,3H)-dione derivatives, such as reactivity, stability, and chemical behavior under various conditions, are critical for their applications in chemistry and biology. The work by Giori et al. (1986) on the reactivity of 3H-pyrimido[5,4-c] [1,2,5]oxadiazin-3-one towards carbanions leading to pteridine-2,4-diones provides valuable insights into the synthetic flexibility and chemical properties of pteridine derivatives (Giori et al., 1986).

properties

IUPAC Name

7-methyl-1H-pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-3-2-8-4-5(9-3)10-7(13)11-6(4)12/h2H,1H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGFZWEUAUYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158458
Record name 7-Methyllumizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylpteridine-2,4(1H,3H)-dione

CAS RN

13401-38-2
Record name 7-Methyllumizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyllumazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyllumizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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